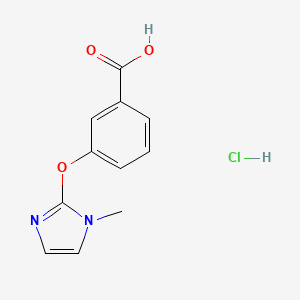

3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 2126178-53-6 . It has a molecular weight of 254.67 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is this compound .

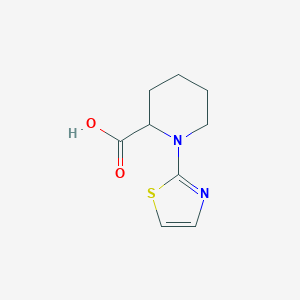

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H . This indicates that the compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 254.67 .Applications De Recherche Scientifique

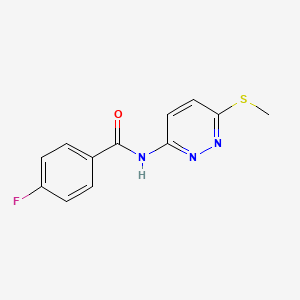

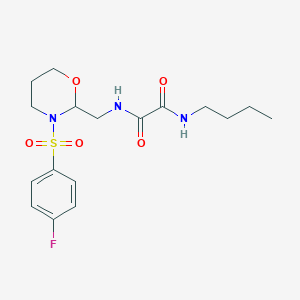

Antioxidant and Anti-inflammatory Agents

Studies have focused on the development of novel compounds with pronounced antioxidant and anti-inflammatory activities. For instance, the synthesis of benzofused thiazole derivatives and their evaluation as potential antioxidant and anti-inflammatory agents highlight the significance of structural modifications in enhancing bioactivity. These derivatives were synthesized through a cyclocondensation reaction and exhibited notable anti-inflammatory and antioxidant activities in vitro. This research underscores the potential of structurally modified compounds for therapeutic applications, particularly in addressing oxidative stress and inflammation-related diseases (Raut et al., 2020).

Biological Activity of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are recognized for their biological properties, including antioxidant capabilities. The structure-activity relationships (SARs) of HCAs have been extensively reviewed, elucidating the importance of structural features such as the presence of an unsaturated bond on the side chain for their activity. These studies provide valuable insights into the design of potent antioxidant molecules and highlight the potential health benefits of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Chlorogenic Acid and Metabolic Syndrome

Chlorogenic acid, a polyphenol from the hydroxycinnamic acid family, exhibits several health-promoting properties relevant to metabolic syndrome treatment, such as antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Research into chlorogenic acid as both a food additive and a nutraceutical has demonstrated its potential in preventing and treating metabolic syndrome and associated disorders, making it a promising candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Enzymatic Treatment of Organic Pollutants

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of various organic pollutants in wastewater has gained interest. This enzymatic approach, especially using enzymes like laccases and peroxidases in the presence of redox mediators, has shown to significantly enhance the degradation efficiency of recalcitrant compounds. Such innovative methods offer a promising avenue for the remediation of pollutants, contributing to environmental sustainability (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-(1-methylimidazol-2-yl)oxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLAABZSLYHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1OC2=CC=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)

![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)

![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)

![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)